An In-depth Technical Guide to 1H,1H,3H,7H-Perfluoroheptan-1-ol (CAS No. 82793-41-7)
An In-depth Technical Guide to 1H,1H,3H,7H-Perfluoroheptan-1-ol (CAS No. 82793-41-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H,1H,3H,7H-Perfluoroheptan-1-ol, a partially fluorinated alcohol with unique properties making it a molecule of interest in various scientific domains, including materials science and drug discovery. This document delves into its chemical and physical characteristics, plausible synthetic routes, potential applications, and essential safety and handling protocols.
Introduction: Unveiling a Unique Fluorinated Alcohol
1H,1H,3H,7H-Perfluoroheptan-1-ol, also known by its IUPAC name 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol, is a C7 alcohol characterized by a significant degree of fluorination along its carbon chain, punctuated by two hydrocarbon-like protons at the C3 and C7 positions.[1] This unique structural arrangement imparts a distinct set of physicochemical properties, differentiating it from both fully fluorinated and non-fluorinated analogues. The presence of both hydrophobic and lipophobic fluorinated segments, combined with a hydrophilic alcohol functional group, suggests its potential as a surfactant, a building block for advanced materials, and a tool in medicinal chemistry. The strategic placement of fluorine atoms can significantly influence molecular conformation, pKa, metabolic stability, and binding interactions of larger molecules it is incorporated into.[2][3]
Physicochemical Properties
The properties of 1H,1H,3H,7H-Perfluoroheptan-1-ol are dictated by its unique molecular structure. The high electronegativity of the fluorine atoms creates a strong inductive effect, influencing the acidity of the hydroxyl proton and the overall polarity of the molecule.
| Property | Value | Source |
| CAS Number | 82793-41-7 | [1] |
| Molecular Formula | C7H5F11O | [1] |
| Molecular Weight | 314.10 g/mol | [1] |
| IUPAC Name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | [1] |
| Synonyms | 1H,1H,3H,7H-PERFLUOROHEPTANOL, 2,2,3,4,4,5,5,6,6,7,7-undecakis(fluoranyl)heptan-1-ol | [1] |
Synthesis and Purification
A specific, detailed synthesis protocol for 1H,1H,3H,7H-Perfluoroheptan-1-ol is not explicitly detailed in the available literature. However, a plausible and commonly employed method for the synthesis of such partially fluorinated alcohols is the radical-initiated addition of an alcohol to a perfluoroalkene.
Plausible Synthetic Pathway: Radical Addition
The synthesis of 1H,1H,3H,7H-Perfluoroheptan-1-ol can be envisioned through the radical addition of methanol to a suitable perfluoroalkene, such as 1,1,2,3,3,4,4,5,5,6,6-undecafluorohept-1-ene. This type of reaction is a well-established method for creating C-C bonds and introducing functionality at the terminus of a fluorinated chain.
Caption: Plausible radical addition pathway for the synthesis of 1H,1H,3H,7H-Perfluoroheptan-1-ol.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known radical addition reactions to fluorinated olefins and should be optimized for this specific transformation.
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Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and injection port is assembled and leak-tested.
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Charging of Reactants: The autoclave is charged with the perfluoroalkene substrate and a large excess of methanol, which also serves as the solvent. The excess of methanol is crucial to favor the formation of the 1:1 adduct and minimize telomerization.
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Degassing: The reaction mixture is thoroughly degassed by several cycles of pressurizing with an inert gas (e.g., nitrogen or argon) and venting to remove dissolved oxygen, which can interfere with radical reactions.
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Initiator Preparation: A solution of a suitable radical initiator, such as dibenzoyl peroxide or di-tert-butyl peroxide, is prepared in a small amount of methanol.
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Reaction Initiation and Progression: The autoclave is heated to the decomposition temperature of the initiator (typically 80-130 °C). The initiator solution is then injected into the reactor. The reaction is monitored by pressure changes and periodic sampling (if the reactor setup allows).
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Work-up and Purification: After the reaction is complete (typically several hours), the autoclave is cooled to room temperature and vented. The excess methanol is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to isolate the desired 1H,1H,3H,7H-Perfluoroheptan-1-ol.
Causality Behind Experimental Choices:
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Excess Methanol: Using a large excess of methanol shifts the equilibrium towards the formation of the desired 1:1 adduct and minimizes the formation of higher molecular weight telomers.
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Radical Initiator: The choice of initiator is determined by its decomposition kinetics at a suitable reaction temperature and its solubility in the reaction medium.
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Degassing: Oxygen is a radical scavenger and can terminate the chain reaction, hence its removal is critical for efficient reaction.
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Purification by Distillation: The significant difference in boiling points between the partially fluorinated alcohol and any remaining starting materials or telomeric byproducts makes fractional distillation an effective purification method.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. The protons of the -CH₂OH group would appear as a triplet, coupled to the adjacent -CF₂- group. The chemical shift would likely be in the range of 3.8-4.2 ppm. The single proton at the C3 position would likely appear as a complex multiplet due to coupling with adjacent fluorine and hydrogen atoms. The terminal -CHF₂ proton would also be a multiplet.
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¹⁹F NMR: The ¹⁹F NMR spectrum will be complex due to the various distinct fluorine environments and their coupling to each other and to the protons. Distinct signals would be expected for the -CF₂- groups at different positions along the chain and the terminal -CF₂H group.
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¹³C NMR: The ¹³C NMR spectrum would show seven distinct carbon signals, with those bonded to fluorine exhibiting characteristic C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of a similar fluorinated alcohol, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol, shows characteristic absorptions that can be expected for the title compound. A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of C-F stretching vibrations.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) for an alcohol may be weak or absent.[4] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For 1H,1H,3H,7H-Perfluoroheptan-1-ol, fragmentation of the fluorinated chain is also expected, leading to a series of ions corresponding to the loss of fluorocarbon fragments.
Potential Applications in Research and Development
The unique combination of a reactive hydroxyl group and a partially fluorinated chain makes 1H,1H,3H,7H-Perfluoroheptan-1-ol a valuable building block for various applications.
Polymer and Materials Science
The hydroxyl group allows for the incorporation of the fluorinated moiety into polymers via esterification, etherification, or urethane linkages. This can be used to modify the surface properties of materials, imparting hydrophobicity, oleophobicity, and low surface energy. Such polymers could find use in coatings, low-friction surfaces, and membranes.
Drug Development and Medicinal Chemistry
The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] 1H,1H,3H,7H-Perfluoroheptan-1-ol can serve as a synthon to introduce a fluorinated tail onto a pharmacologically active scaffold. This can be particularly useful in tuning the pharmacokinetic properties of a drug molecule. Fluorinated alcohols are also used in the synthesis of fluorine-containing pharmaceuticals such as anesthetics.[5]
Surfactants and Emulsifiers
The amphiphilic nature of this molecule suggests its potential use as a specialty surfactant, particularly in fluorinated systems or for the emulsification of fluorocarbons.
Caption: Potential application areas for 1H,1H,3H,7H-Perfluoroheptan-1-ol.
Safety, Handling, and Storage
Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
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Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
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Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.
Handling and Storage
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Handle in a well-ventilated area.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.
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Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.
Conclusion
1H,1H,3H,7H-Perfluoroheptan-1-ol is a fascinating molecule with a unique structure that suggests a range of potential applications. While specific experimental data for this compound is sparse in the public domain, its properties can be inferred from related fluorinated alcohols. As a building block, it offers a convenient handle for introducing a partially fluorinated moiety into larger molecules, a strategy of significant interest in materials science and medicinal chemistry. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.
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